2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile
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Overview
Description
2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile is a complex organic compound with a unique structure that includes a quinoline core and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This reaction proceeds under specific conditions to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitrile groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles
- 3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
Uniqueness
2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile is unique due to its multiple nitrile groups and the specific arrangement of its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H15N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C19H15N5/c20-10-18(11-21)15-8-4-5-9-16(15)24-17(19(18,12-22)13-23)14-6-2-1-3-7-14/h1-3,6-7,17,24H,4-5,8-9H2 |
InChI Key |
XJJRDPZLHDKFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C(C(N2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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